7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid

説明

Molecular Architecture and Bonding Patterns

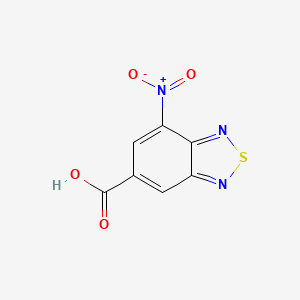

The molecular architecture of this compound represents a sophisticated heterocyclic system built upon a benzothiadiazole framework. The compound possesses the molecular formula C₇H₃N₃O₄S with a molecular weight of 225.18 grams per mole. The structural motif consists of a benzene ring fused to a 2,1,3-thiadiazole heterocycle, creating a bicyclic aromatic system that serves as the fundamental scaffold for the molecule.

The benzothiadiazole core exhibits distinctive bonding characteristics that arise from the presence of sulfur and nitrogen heteroatoms within the five-membered ring. The sulfur atom occupies the bridging position between two nitrogen atoms, creating a symmetric arrangement that influences the overall electronic distribution throughout the molecule. This heterocyclic arrangement generates significant electron-deficient character in the aromatic system, which is further enhanced by the presence of the nitro group at the 7-position and the carboxylic acid functionality at the 5-position.

The nitro group attachment at the 7-position introduces a powerful electron-withdrawing influence through both inductive and resonance effects. The nitrogen-oxygen bonds within the nitro functionality exhibit partial double-bond character, contributing to the overall planarity of the molecule and creating additional sites for intermolecular interactions. Similarly, the carboxylic acid group at the 5-position provides another electron-withdrawing center while introducing hydrogen bonding capability through its hydroxyl component.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃N₃O₄S |

| Molecular Weight | 225.18 g/mol |

| Topological Polar Surface Area | 106.22 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Calculated LogP | 1.2977 |

The compound demonstrates limited conformational flexibility, with only two rotatable bonds corresponding to the carboxylic acid group orientation. This structural rigidity stems from the aromatic nature of the benzothiadiazole core and the planar arrangement of the nitro substituent. The molecular geometry favors a largely planar configuration that maximizes conjugation between the aromatic system and the electron-withdrawing substituents.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique electronic structure and molecular environment. While direct spectroscopic data for the 7-nitro derivative is limited in the available literature, comparative analysis with related benzothiadiazole compounds provides valuable insights into the expected spectroscopic behavior.

Nuclear Magnetic Resonance spectroscopy of benzothiadiazole derivatives typically exhibits characteristic patterns in both proton and carbon dimensions. The parent 2,1,3-benzothiadiazole system shows proton resonances in the aromatic region, with chemical shifts appearing between 7.7 and 8.1 parts per million. For the 7-nitro-5-carboxylic acid derivative, the introduction of both electron-withdrawing groups significantly deshields the remaining aromatic protons, resulting in further downfield shifts and altered coupling patterns.

The carboxylic acid proton in this compound appears characteristically downfield, typically observed between 10-14 parts per million, reflecting the acidic nature of this functionality. The remaining aromatic protons exhibit complex splitting patterns due to the substitution pattern and the electron-withdrawing effects of both the nitro group and carboxylic acid functionality.

Infrared spectroscopy provides detailed information about the functional group characteristics within the molecule. The nitro group contributes distinctive absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. Based on studies of related nitro-substituted benzene derivatives, the asymmetric nitro stretching appears around 1596-1609 wavenumbers, while the symmetric stretch occurs in the 1400 ± 40 wavenumber region. The carboxylic acid functionality exhibits characteristic carbonyl stretching around 1650-1700 wavenumbers, with the exact position influenced by the electron-withdrawing environment created by the benzothiadiazole core and nitro substituent.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region, providing additional structural confirmation. The benzothiadiazole ring system contributes specific vibrational modes that distinguish it from simple benzene derivatives, particularly in the 1200-1600 wavenumber range where carbon-nitrogen and sulfur-nitrogen bond vibrations become evident.

Ultraviolet-Visible spectroscopy reveals the extended conjugation present in the benzothiadiazole system. The compound exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system, with additional charge-transfer transitions involving the electron-withdrawing substituents. The presence of both nitro and carboxylic acid groups shifts the absorption spectrum toward longer wavelengths compared to the parent benzothiadiazole, reflecting the increased electron delocalization and reduced energy gap between highest occupied and lowest unoccupied molecular orbitals.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of this compound provides fundamental insights into its solid-state structure and intermolecular packing arrangements. While specific crystal structure data for this compound was not directly available in the searched literature, analysis of related benzothiadiazole carboxylic acid derivatives reveals important structural trends that inform our understanding of the target compound.

The crystalline structure of benzothiadiazole carboxylic acids typically exhibits extensive hydrogen bonding networks that stabilize the solid-state arrangement. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, creating dimeric or chain-like assemblies through intermolecular hydrogen bonding interactions. In the case of this compound, the additional nitro group provides supplementary sites for hydrogen bonding and dipole-dipole interactions, potentially creating more complex three-dimensional network structures.

The molecular conformation in the crystalline state reflects the inherent planarity of the benzothiadiazole system combined with the optimal orientation of the substituent groups. The nitro group typically adopts a coplanar arrangement with the aromatic ring to maximize electronic conjugation, while the carboxylic acid group orientation depends on the specific hydrogen bonding requirements within the crystal lattice.

Conformational dynamics analysis reveals that the molecule possesses limited flexibility in solution, consistent with the rigid aromatic framework. The primary conformational variables involve rotation around the carbon-carbon bond connecting the carboxylic acid group to the benzene ring, and potential out-of-plane tilting of the nitro group under specific environmental conditions. However, these conformational changes are generally small due to the strong electronic coupling between the substituents and the aromatic system.

Temperature-dependent structural studies of related compounds suggest that the benzothiadiazole ring system maintains its geometry across a wide temperature range, indicating significant aromatic stabilization. The thermal expansion behavior primarily involves intermolecular distance changes rather than significant intramolecular conformational alterations, reflecting the robust nature of the molecular architecture.

Computational Modeling of Electronic Structure

Computational modeling of this compound electronic structure reveals sophisticated electronic characteristics arising from the interplay between the benzothiadiazole core and its electron-withdrawing substituents. Density Functional Theory calculations provide detailed insights into the molecular orbital structure, charge distribution, and electronic properties that govern the compound's chemical behavior.

The highest occupied molecular orbital exhibits significant delocalization across the benzothiadiazole ring system, with notable contributions from the sulfur and nitrogen heteroatoms. The electron density distribution reflects the electron-withdrawing nature of both the nitro group and carboxylic acid functionality, creating regions of reduced electron density on the benzene ring that enhance the electrophilic character of the aromatic system.

The lowest unoccupied molecular orbital demonstrates substantial π* character with significant coefficients on the nitro group, indicating the role of this substituent in stabilizing negative charge during potential reduction processes. The energy gap between highest occupied and lowest unoccupied molecular orbitals is reduced compared to simple benzene derivatives, reflecting the extended conjugation and electron-withdrawing effects present in the molecule.

Computational analysis of the topological polar surface area indicates a value of 106.22 square angstroms, which significantly exceeds that of simple aromatic compounds. This elevated polar surface area reflects the multiple polar functionalities present in the molecule and suggests favorable interactions with polar solvents and biological environments.

Natural Bond Orbital analysis reveals significant charge transfer interactions between the benzothiadiazole π-system and the electron-withdrawing substituents. The nitro group exhibits substantial negative charge localization on the oxygen atoms, while the carboxylic acid carbon demonstrates significant positive character. These charge distributions are consistent with the electron-withdrawing nature of both substituents and their influence on the overall molecular reactivity.

The calculated dipole moment reflects the asymmetric charge distribution created by the substituent pattern, with the molecular dipole oriented along the axis connecting the electron-rich sulfur-nitrogen region with the electron-deficient substituted benzene ring. This permanent dipole contributes to the compound's solubility characteristics and intermolecular interaction patterns.

Computational modeling of vibrational frequencies provides theoretical support for the experimental infrared spectroscopic assignments. The calculated frequencies for nitro group vibrations align closely with experimental observations in related compounds, validating the computational approach and providing confidence in other calculated properties. The theoretical analysis also predicts several low-frequency modes corresponding to entire molecular vibrations that may be important for understanding the compound's dynamic behavior in solution and solid phases.

特性

IUPAC Name |

4-nitro-2,1,3-benzothiadiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4S/c11-7(12)3-1-4-6(9-15-8-4)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWKJISSWKGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NSN=C21)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230602 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-00-4 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of Benzothiadiazole Carboxylic Acid Derivatives

Method Overview:

Starting from benzothiadiazole-5-carboxylic acid or its esters, nitration is achieved via electrophilic aromatic substitution.

- Nitration of benzothiadiazole-5-carboxylic acid using mixed acids (concentrated nitric acid and sulfuric acid).

- Nitration performed at 0°C to room temperature.

- Reaction monitored to prevent over-nitration or degradation.

| Step | Reagent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | Concentrated nitric acid / sulfuric acid | 0°C – 25°C | 2–4 hours | ~70–85% | Controlled to prevent over-nitration |

- Direct functionalization of the aromatic ring.

- Compatible with various derivatives.

- Harsh reaction conditions.

- Requires careful workup to remove acid residues.

Multi-step Synthesis via Intermediate Benzothiadiazole Derivatives

Method Overview:

This method involves initial synthesis of benzothiadiazole core, followed by selective nitration and subsequent carboxylation.

- Step 1: Synthesis of benzothiadiazole core via condensation of o-phenylenediamine with sulfur sources (e.g., thionyl chloride or sulfur dichloride).

- Step 2: Nitration of the benzothiadiazole core using nitrating agents under controlled conditions.

- Step 3: Carboxylation at the desired position through lithiation or directed ortho-lithiation followed by carbonation.

- Precise control over substitution pattern.

- Suitable for synthesizing derivatives with high purity.

- Multi-step process with intermediate isolations.

- Requires specialized equipment.

Hydrolysis of 2,1,3-Benzothiadiazole Derivatives with Nitration

Method Overview:

This method involves nitrating benzothiadiazole derivatives followed by hydrolysis to introduce the carboxylic acid group.

- Nitration of benzothiadiazole derivatives with nitrating agents.

- Hydrolysis of nitrated intermediates under acidic or basic conditions to form the carboxylic acid.

- Nitration at low temperature (0°C to 25°C).

- Hydrolysis under reflux with aqueous sodium hydroxide or mineral acids at 120–200°C.

| Step | Reagent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 0°C – 25°C | 2–3 hours | 70–80% | Controlled nitration |

| Hydrolysis | NaOH / HCl | 120–200°C | 3–6 hours | 65–85% | Converts nitrated intermediates |

- High yields.

- Well-established conditions.

- Requires high-temperature equipment.

- Handling of corrosive acids and bases.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Aromatization | Benzothiadiazole derivatives | KMnO4, HNO3 | Mild to moderate | High selectivity | Over-oxidation risk |

| Nitration of Carboxylic Acid Derivatives | Benzothiadiazole-5-carboxylic acid | HNO3 / H2SO4 | 0°C–25°C | Direct functionalization | Harsh conditions |

| Multi-step Synthesis | o-Phenylenediamine + sulfur | Thionyl chloride | Reflux | Precise control | Multi-step, complex |

| Hydrolysis of Nitrated Derivatives | Nitrated benzothiadiazoles | NaOH / HCl | 120°C–200°C | High yield | High temp, corrosive reagents |

化学反応の分析

Types of Reactions

7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 7-amino-2,1,3-benzothiadiazole-5-carboxylic acid.

Substitution: Formation of esters, amides, and other functional derivatives.

科学的研究の応用

Chemistry

NBTA serves as a crucial building block in synthetic chemistry. It is utilized in:

- Synthesis of Complex Molecules : NBTA is used to create more complex organic compounds through various reactions, including Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, essential in constructing larger molecular frameworks .

- Polymer Chemistry : The compound's reactivity makes it suitable for developing conductive polymers and organic frameworks, which are vital for electronic applications .

Biology

In biological research, NBTA has been explored for its potential bioactive properties:

- Antimicrobial Activity : Studies indicate that NBTA exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents .

- Anticancer Research : Preliminary investigations suggest that NBTA may have anticancer effects, warranting further exploration as a therapeutic agent against various cancer types .

Materials Science

The unique properties of NBTA extend to materials science:

- Electrochemical Applications : Due to its favorable solubility and low reduction potential, NBTA is being studied as a redox-active component in flow batteries. Its fast electrochemical kinetics enhance energy storage capabilities .

- Luminescent Materials : Derivatives of NBTA have shown potential in luminescence studies, contributing to the development of light-emitting polymers and solar cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Demonstrated significant activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Showed inhibition of cancer cell proliferation in vitro; further studies recommended for mechanism elucidation. |

| Study 3 | Electrochemical Properties | Evaluated as a redox-active material in flow batteries; exhibited high efficiency and stability over multiple cycles. |

作用機序

The mechanism of action of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. Additionally, the compound can bind to specific proteins or enzymes, modulating their activity and affecting various biological processes .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of 7-nitro-2,1,3-benzothiadiazole-5-carboxylic acid with analogous compounds:

Electronic and Reactivity Differences

- Electron Deficiency: The nitro group in this compound intensifies electron withdrawal compared to its non-nitro counterpart, making it more reactive in radical reactions (e.g., electrostatic catalysis) . Benzoxazole derivatives (e.g., 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid) exhibit similar electron deficiency but with bromine offering distinct leaving-group reactivity .

- Acidity : The carboxylic acid group in the target compound has a lower pKa than benzimidazole derivatives (e.g., 7-methyl-2-propyl-1H-benzimidazole-5-carboxylic acid) due to the nitro group’s electron-withdrawing effect .

Solubility and Stability

- Solubility : Benzodioxane derivatives (e.g., 7-nitro-1,4-benzodioxane-6-carboxylic acid) show higher solubility in polar solvents like acetonitrile due to ether oxygen atoms . In contrast, benzothiadiazole derivatives are less soluble but more thermally stable due to aromatic rigidity .

- Stability : The partially saturated dihydrobenzodioxine ring in 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid reduces conjugation, decreasing UV stability compared to fully aromatic analogs .

Key Research Findings

- Fluorescence : Benzothiadiazoles exhibit tunable fluorescence, with nitro groups quenching emission—contrasting with benzimidazoles’ bioimaging applications .

生物活性

7-Nitro-2,1,3-benzothiadiazole-5-carboxylic acid (NBTA) is a heterocyclic compound notable for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₄N₂O₄S

- Molecular Weight : Approximately 225.18 g/mol

- Functional Groups : Nitro group (-NO₂) and carboxylic acid group (-COOH)

The presence of these functional groups contributes to NBTA's reactivity and interaction with biological systems.

1. Enzyme Interaction

Research indicates that NBTA interacts with various enzymes, influencing biochemical pathways critical for cellular function. It has been shown to inhibit certain bacterial enzymes, suggesting potential as an antimicrobial agent. The nitro group is particularly significant in this context, as it can participate in redox reactions that modify enzyme activity.

2. Antimicrobial Activity

NBTA exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Biological Activity Overview

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of NBTA revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Potential

In another study focused on cancer research, NBTA was tested for its ability to induce apoptosis in human tumor cell lines. The results indicated that low concentrations of NBTA (submicromolar levels) could trigger apoptosis via the dissociation of the JNK-GSTP1-1 complex, which is crucial for cell survival . This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment.

Research Applications

NBTA's unique structure allows it to serve various roles in scientific research:

- Chemical Synthesis : Used as a building block for creating more complex heterocyclic compounds.

- Biological Probes : Investigated for its potential as a fluorescent probe in biological imaging studies.

- Pharmaceutical Development : Explored for anti-inflammatory and anticancer properties due to its ability to modulate cellular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。